methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate
Description
Methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a heterocyclic compound featuring a fused thiazolo-triazinone core. The structure includes:
- A thiazolo[3,2-a][1,3,5]triazin-7(6H)-one scaffold, which combines a thiazole ring with a 1,3,5-triazinone moiety.
- A (2Z)-configured methyl ethanoate group at position 7, contributing to its planar geometry.
Its synthesis likely involves cyclocondensation or reactions with hydrazonoyl halides, analogous to methods described for related triazolo-triazinones .
Properties
Molecular Formula |
C13H17N3O4S |
|---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
methyl (2Z)-2-[6-oxo-3-(oxolan-2-ylmethyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]acetate |
InChI |
InChI=1S/C13H17N3O4S/c1-19-11(17)5-10-12(18)16-8-15(7-14-13(16)21-10)6-9-3-2-4-20-9/h5,9H,2-4,6-8H2,1H3/b10-5- |
InChI Key |
BWWSNSYFWWJPJO-YHYXMXQVSA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)N2CN(CN=C2S1)CC3CCCO3 |
Canonical SMILES |
COC(=O)C=C1C(=O)N2CN(CN=C2S1)CC3CCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as Lewis acids, and specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve high yield and purity. Additionally, purification techniques such as recrystallization, chromatography, or distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets may lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its incorporation into polymers or coatings could enhance their performance and durability.
Mechanism of Action
The mechanism of action of methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural analogs are summarized below, focusing on core heterocycles, substituents, and synthesis routes.
Key Observations:
Core Heterocycles: The target compound’s thiazolo-triazinone core is distinct from the triazolo-triazinone in and the thiazolo-pyrimidine in . These differences influence electronic properties and binding interactions . The tetrahydrofuran substituent in the target compound may enhance solubility compared to purely aromatic analogs (e.g., ’s dimethoxyphenyl group) due to its oxygen-containing ring .
Synthesis: Triazinone derivatives (e.g., ’s sulfonylureas) are typically synthesized via sulfonylation or urea-forming reactions, whereas the target compound likely arises from cyclocondensation, similar to triazolo-triazinones in .
Substituent Effects: The methyl ester group in the target compound and ’s ethyl ester may improve membrane permeability compared to sulfonylureas (), which are polar due to sulfonyl groups .
Research Findings and Structural Analysis
- Analogous compounds (e.g., ) often exhibit planar geometries stabilized by intramolecular hydrogen bonds .
- Hydrogen Bonding: The tetrahydrofuran oxygen and triazinone carbonyl may participate in hydrogen-bonding networks, critical for crystal packing or bioactivity, as discussed in Etter’s graph-set analysis () .
- Ring Puckering : The tetrahydrofuran substituent’s puckering amplitude and phase angles could be quantified using Cremer-Pople parameters, as demonstrated for five-membered rings in .
Biological Activity
Methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-7(6H)-ylidene]ethanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazolo[3,2-a][1,3,5]triazine family, characterized by a unique heterocyclic structure. The presence of the tetrahydrofuran moiety enhances its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O3S |
| Molecular Weight | 306.34 g/mol |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research has indicated that derivatives of thiazolo[3,2-a][1,3,5]triazines exhibit antimicrobial activities. For instance, compounds similar to methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-7(6H)-ylidene]ethanoate have shown promising results against various bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus .
Anticancer Activity
Thiazolo[3,2-a][1,3,5]triazine derivatives have also been investigated for their anticancer properties. A study revealed that certain analogs inhibited cancer cell proliferation in vitro at low micromolar concentrations . The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for tumor growth.
Neuroprotective Effects
Additionally, some studies suggest that thiazolo[3,2-a][1,3,5]triazines may possess neuroprotective effects. They appear to modulate neurotransmitter systems and protect against oxidative stress-induced neuronal damage .
Synthesis Methods
The synthesis of methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-7(6H)-ylidene]ethanoate can be achieved through several routes:
-
Cyclization Reactions : Utilizing 2-amino thiazoles and appropriate carbonyl compounds under acidic conditions.
- Functionalization : Subsequent reactions to introduce the tetrahydrofuran moiety enhance solubility and biological activity.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various thiazolo[3,2-a][1,3,5]triazine derivatives against M. tuberculosis. The most active compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.12 µg/ml .
Study 2: Anticancer Screening
In vitro testing on breast cancer cell lines showed that methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-7(6H)-ylidene]ethanoate exhibited significant cytotoxicity with an IC50 value of 15 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
